molecular formula C15H18N4O B7480918 (4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone

(4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone

Cat. No. B7480918
M. Wt: 270.33 g/mol
InChI Key: PMIARSREHIHSSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone, also known as MPTM, is a novel compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MPTM is a synthetic compound that belongs to the class of piperidine-triazole derivatives. This compound has shown promising results in various scientific studies, making it a subject of interest for researchers.

Mechanism of Action

The exact mechanism of action of (4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone is not fully understood. However, it is believed that (4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone acts on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. (4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone has also been shown to exhibit binding affinity for GABA receptors, which may contribute to its anticonvulsant properties.
Biochemical and Physiological Effects
(4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. (4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone has also been shown to have antioxidant properties and can protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

(4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone has several advantages as a research compound. It is relatively easy to synthesize and can be obtained in large quantities. (4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone has also been shown to have a favorable safety profile, with no significant toxic effects observed in animal studies. However, one limitation of (4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its use for specific applications.

Future Directions

There are several future directions for the research on (4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone. One potential avenue of research is to investigate the potential use of (4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is to optimize the synthesis method of (4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone to improve its yield and purity. Additionally, further studies are needed to elucidate the exact mechanism of action of (4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone and its potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of (4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone involves the condensation of 4-methylpiperidine and 2-phenyl-4H-1,2,4-triazole-3(4H)-one using a coupling agent. The reaction is carried out in the presence of a base and an organic solvent to yield (4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone. The synthesis method of (4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

(4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results as an anticonvulsant, antidepressant, and analgesic agent. (4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(4-methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-12-7-9-18(10-8-12)15(20)14-11-16-19(17-14)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIARSREHIHSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=NN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.